3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with the molecular formula C15H15BrN2O2. It is characterized by the presence of a bromophenyl group, a piperidinyl group, and a nitrile group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then further reacted with a nitrile compound under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include:
3-[1-(4-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring.
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
The uniqueness of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3 |
InChI Key |
UCGOVILBKUVDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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